molecular formula C14H17BO3 B11869087 (5-Butoxynaphthalen-1-yl)boronic acid CAS No. 372521-99-8

(5-Butoxynaphthalen-1-yl)boronic acid

Cat. No.: B11869087
CAS No.: 372521-99-8
M. Wt: 244.10 g/mol
InChI Key: RHPFXFQJJMNUKL-UHFFFAOYSA-N
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Description

(5-Butoxynaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Butoxynaphthalen-1-yl)boronic acid typically involves the reaction of 5-butoxynaphthalene with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are typically prepared by the dehydration of boric acid with alcohols . The resulting borate esters can then be hydrolyzed to yield the desired boronic acid. This method is advantageous due to its scalability and the relatively low cost of the starting materials.

Chemical Reactions Analysis

Types of Reactions

(5-Butoxynaphthalen-1-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the naphthalene ring, making it less hydrophobic.

    4-Butoxyphenylboronic acid: Similar in structure but has a phenyl ring instead of a naphthalene ring, affecting its electronic properties.

    Naphthalen-1-ylboronic acid: Lacks the butoxy group, making it less lipophilic.

Uniqueness

(5-Butoxynaphthalen-1-yl)boronic acid is unique due to the presence of both the butoxy group and the naphthalene ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic and biological applications .

Properties

CAS No.

372521-99-8

Molecular Formula

C14H17BO3

Molecular Weight

244.10 g/mol

IUPAC Name

(5-butoxynaphthalen-1-yl)boronic acid

InChI

InChI=1S/C14H17BO3/c1-2-3-10-18-14-9-5-6-11-12(14)7-4-8-13(11)15(16)17/h4-9,16-17H,2-3,10H2,1H3

InChI Key

RHPFXFQJJMNUKL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=C(C2=CC=C1)OCCCC)(O)O

Origin of Product

United States

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